"N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine" physical properties
"N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine" physical properties
This technical guide details the physicochemical profile, synthesis, and handling of N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine , a specific chiral diamine intermediate.[1] Commonly referred to in synthetic literature as (R)-2-(Diethylaminomethyl)pyrrolidine , this molecule serves as a critical scaffold in the development of substituted benzamides (e.g., dopaminergic ligands) and organocatalysts.[1]
[1]
Chemical Identity & Structural Analysis[1][2][3][4]
This compound is a chiral 1,2-diamine featuring a secondary amine within a pyrrolidine ring and an exocyclic tertiary diethylamine.[1] Its specific stereochemistry ((R)-enantiomer) is often crucial for biological activity in target ligands, particularly in distinguishing between dopamine D2/D3 receptor subtypes.[1]
Core Identifiers
| Parameter | Technical Specification |
| IUPAC Name | N-Ethyl-N-[(2R)-pyrrolidin-2-ylmethyl]ethanamine |
| Common Synonyms | (R)-2-(Diethylaminomethyl)pyrrolidine; (R)-2-Diethylaminomethyl-pyrrolidine |
| CAS Number | 121053-95-0 (Specific (R)-isomer); 63234-89-5 (Racemate) |
| Molecular Formula | C |
| Molecular Weight | 156.27 g/mol |
| SMILES | CCN(CC)C[C@@H]1CCCN1 |
| Chirality | (R)-Enantiomer |
Structural Visualization (Graphviz)[1]
The following diagram illustrates the connectivity and functional distinctness of the two nitrogen centers, which dictates the molecule's reactivity and basicity profile.
Figure 1: Structural connectivity highlighting the two distinct basic centers.[1]
Physical & Thermochemical Properties[1][5]
The physical properties of N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine are governed by its nature as a low-molecular-weight diamine.[1] It exhibits high basicity and significant volatility.[1]
Physicochemical Data Table
| Property | Value / Range | Notes |
| Physical State | Liquid | Clear, colorless to pale yellow oil.[1] |
| Boiling Point | 82–85 °C @ 12 mmHg | Extrapolated to ~185°C @ 760 mmHg.[1] |
| Density | 0.88 – 0.91 g/mL | @ 20°C (Liquid). |
| Refractive Index ( | 1.462 – 1.466 | Characteristic of substituted pyrrolidines.[1] |
| pKa (Calculated) | Diprotic base; highly sensitive to pH changes.[1] | |
| LogP | 1.12 | Moderately lipophilic; crosses BBB readily.[1] |
| Solubility | Miscible | Water, Ethanol, DCM, DMSO.[1] |
Solubility & Stability Insights
-
Hygroscopicity: The free base is hygroscopic and readily absorbs atmospheric CO
to form carbamates.[1] It should be stored under argon or nitrogen.[1] -
Thermal Stability: Stable up to 150°C under inert atmosphere.[1] Decomposition (oxidation) occurs rapidly in air at elevated temperatures, leading to N-oxide formation or ring oxidation.[1]
Synthesis Protocol (Field-Proven Route)
While various routes exist, the most robust laboratory-scale synthesis preserves the chiral integrity of the starting material.[1] The following protocol utilizes (R)-Proline (D-Proline) as the chiral pool precursor.[1]
Reaction Pathway Logic[1]
-
Protection: The secondary amine of proline must be protected (Benzyl group preferred over Boc for stability during amide reduction).[1]
-
Amidation: Coupling with diethylamine.[1]
-
Reduction: Converting the amide to the amine.[1]
-
Deprotection: Removing the benzyl group to yield the free secondary amine.[1]
Workflow Diagram
Figure 2: Synthetic pathway utilizing N-benzyl protection to ensure enantiomeric purity.
Detailed Methodology (Step 3 & 4 Focus)
Prerequisites: All glassware must be oven-dried. Reactions involving LiAlH
Step 3: Reduction of the Amide [1]
-
Setup: Charge a 3-neck flask with anhydrous THF (10 mL/g of substrate) and cool to 0°C. Carefully add LiAlH
(2.5 equivalents) pellets or solution. -
Addition: Dissolve N-Benzyl-(R)-Proline-N,N-diethylamide in THF and add dropwise to the hydride suspension.
-
Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (the amide carbonyl spot will disappear).[1]
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL) where is the weight of LiAlH in grams. -
Isolation: Filter the granular precipitate. Concentrate the filtrate to obtain the oily amine intermediate.[1]
Step 4: Hydrogenolysis (Deprotection) [1]
-
Setup: Dissolve the N-benzyl intermediate in Methanol. Add 10 wt% Pd/C catalyst (wet basis).[1]
-
Reaction: Hydrogenate at 40–50 psi (approx. 3 bar) H
pressure in a Parr shaker for 12 hours at room temperature. -
Purification: Filter through Celite to remove catalyst. Evaporate solvent.[1][2][3]
-
Distillation: Purify the residue via vacuum distillation (bp ~82-85°C at 12 mmHg) to obtain the pure colorless liquid.
Handling, Safety & Storage
Hazard Classification (GHS)[1][3]
Storage Protocols
-
Atmosphere: Store under Argon. The compound avidly absorbs CO
from air to form solid carbamates, which can clog syringes and alter stoichiometry.[1] -
Temperature: Refrigerate (2–8°C).
-
Container: Glass or Teflon. Avoid aluminum or copper fittings due to amine corrosion.[1]
Applications in Drug Discovery[1]
This molecule is a "privileged structure" in medicinal chemistry, particularly for G-Protein Coupled Receptors (GPCRs).[1]
-
Dopamine Antagonists: The (S)-enantiomer is the side chain of Amisulpride and Sulpiride.[1] The (R)-enantiomer (this topic) is used to synthesize ligands with reversed stereoselectivity, often acting as probes to map the binding pocket of D2/D3 receptors.[1]
-
Organocatalysis: Chiral diamines are used as ligands for asymmetric synthesis, particularly in enantioselective alkylations and Michael additions.[1]
References
-
PubChem. (2025).[1][4] N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine (Compound). National Library of Medicine.[1] [Link][1]
-
NIST Chemistry WebBook. (2024).[1] Ethanamine, N-ethyl- (Diethylamine) and related diamine thermochemistry. National Institute of Standards and Technology.[1] [Link][1]
-
MDPI. (2017).[1] Synthesis of N-substituted 2-pyrrolidone derivatives and related pyrrolidine intermediates. Molecules. [Link][1]
Sources
- 1. Page loading... [guidechem.com]
- 2. Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors [mdpi.com]
- 4. (R)-2-Methylpyrrolidine | C5H11N | CID 641544 - PubChem [pubchem.ncbi.nlm.nih.gov]
